4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate
Description
4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazan-1-yl group attached to a benzoate moiety, with a sulfamoylphenyl substituent. Its distinct chemical structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.
Properties
CAS No. |
85385-55-3 |
|---|---|
Molecular Formula |
C13H11N4O5S- |
Molecular Weight |
335.32 g/mol |
IUPAC Name |
4-(N-(2-oxohydrazinyl)-4-sulfamoylanilino)benzoate |
InChI |
InChI=1S/C13H12N4O5S/c14-23(21,22)12-7-5-11(6-8-12)17(15-16-20)10-3-1-9(2-4-10)13(18)19/h1-8H,(H,15,20)(H,18,19)(H2,14,21,22)/p-1 |
InChI Key |
ZTGHFMFZGUKPDR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])N(C2=CC=C(C=C2)S(=O)(=O)N)NN=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate typically involves the reaction of 4-sulfamoylphenylhydrazine with an appropriate benzoic acid derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoic acid
- 4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzamide
- 4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzyl alcohol
Uniqueness
4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
